N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-1-benzothiophene-2-carboxamide
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Overview
Description
N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-1-benzothiophene-2-carboxamide: is a synthetic organic compound that belongs to the class of benzothiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-1-benzothiophene-2-carboxamide typically involves a multi-step process:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Attachment of the Hydroxy-Phenyl-Ethyl Group: This step involves the reaction of the benzothiophene carboxamide with a hydroxy-phenyl-ethyl derivative, typically under basic conditions to facilitate nucleophilic substitution.
Formation of the Pyrazole Ring: The final step involves the cyclization of the phenyl-ethyl derivative with hydrazine or a hydrazine derivative to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The benzothiophene core and the pyrazole ring can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymers and other materials to impart specific properties such as conductivity or fluorescence.
Biology and Medicine
Pharmacology: The compound has potential as a therapeutic agent due to its ability to interact with specific biological targets, such as enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms.
Industry
Chemical Industry: The compound can be used as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Industry:
Mechanism of Action
The mechanism of action of N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the pyrazole ring play crucial roles in binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-{2-hydroxy-2-[4-(1H-imidazol-1-yl)phenyl]ethyl}-1-benzothiophene-2-carboxamide
- N-{2-hydroxy-2-[4-(1H-triazol-1-yl)phenyl]ethyl}-1-benzothiophene-2-carboxamide
Uniqueness
N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-1-benzothiophene-2-carboxamide is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. The pyrazole ring can enhance binding affinity to specific targets and improve the compound’s stability and solubility compared to similar compounds with different heterocyclic rings.
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c24-17(14-6-8-16(9-7-14)23-11-3-10-22-23)13-21-20(25)19-12-15-4-1-2-5-18(15)26-19/h1-12,17,24H,13H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIFMFNNQIRNNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NCC(C3=CC=C(C=C3)N4C=CC=N4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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